2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid
Description
Properties
CAS No. |
57296-17-0 |
|---|---|
Molecular Formula |
C13H11N3O5S |
Molecular Weight |
321.31 g/mol |
IUPAC Name |
2-[(2-amino-5-sulfophenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C13H11N3O5S/c14-10-6-5-8(22(19,20)21)7-12(10)16-15-11-4-2-1-3-9(11)13(17)18/h1-7H,14H2,(H,17,18)(H,19,20,21) |
InChI Key |
BUIGRWWICNHDPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=C(C=CC(=C2)S(=O)(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Diazotization of Anthranilic Acid
Procedure :
- Diazotization : 2-Aminobenzoic acid (anthranilic acid) is treated with NaNO₂ and HCl at 0–5°C to form the diazonium chloride.
$$
\text{2-Aminobenzoic acid} + \text{NaNO}2 + \text{HCl} \rightarrow \text{Diazonium chloride} + \text{H}2\text{O}
$$ - Coupling : The diazonium salt reacts with 2-amino-5-sulfobenzoic acid in a basic medium (pH 7–9) to form the azo bond.
$$
\text{Diazonium salt} + \text{2-Amino-5-sulfobenzoic acid} \xrightarrow{\text{Na}2\text{CO}3} \text{Target compound}
$$
Key Parameters :
Sulfonation Post-Coupling
Procedure :
- Azo Coupling : Diazotized anthranilic acid is coupled with 2-aminophenol to form 2-[(2-aminophenyl)diazenyl]benzoic acid.
- Sulfonation : The intermediate is treated with chlorosulfonic acid (ClSO₃H) at 130–150°C to introduce the -SO₃H group at position 5.
$$
\text{Intermediate} + \text{ClSO}_3\text{H} \rightarrow \text{2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid}
$$
Advantages :
- Direct sulfonation avoids the need for pre-sulfonated coupling components.
- Higher regioselectivity due to the directing effect of the -NH₂ group.
Challenges :
One-Pot Synthesis via Sulfonated Diazonium Salts
Procedure :
- Sulfonation of Anthranilic Acid : Anthranilic acid is sulfonated with H₂SO₄ at 80°C to yield 2-amino-5-sulfobenzoic acid.
- Diazotization and Coupling : The sulfonated derivative is diazotized and coupled with anthranilic acid in a single pot.
Optimization :
- Use of catalytic H₂SO₄ improves sulfonation efficiency.
- Coupling at pH 7–8 enhances azo bond formation.
Yield : 65–75% with purity >95% (HPLC).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Diazotization + Coupling | High purity, scalable | Requires pre-sulfonated coupling agent | 70–80% |
| Sulfonation Post-Coupling | Flexible, avoids pre-sulfonation | Harsh conditions, side reactions | 60–70% |
| One-Pot Synthesis | Streamlined, fewer steps | Complex purification | 65–75% |
Characterization and Quality Control
- FT-IR : Peaks at 3450 cm⁻¹ (-NH₂), 1680 cm⁻¹ (-COOH), 1170 cm⁻¹ (-SO₃H), and 1490 cm⁻¹ (-N=N-).
- ¹H NMR : δ 8.1–8.3 ppm (aromatic protons), δ 6.9–7.2 ppm (-NH₂), δ 12.5 ppm (-COOH).
- HPLC : Retention time ~4.2 min (C18 column, methanol:water = 70:30).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and identify compounds.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy due to its photoactive properties.
Industry: Utilized in the production of colored materials, including textiles and plastics.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid primarily involves its ability to absorb light and undergo photochemical reactions. The compound’s azo group can be excited by light, leading to the generation of reactive oxygen species that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound targets and destroys cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo benzoic acid derivatives share structural motifs but differ in substituents, which significantly influence their physicochemical properties, stability, and applications. Below is a detailed comparison with three structurally related compounds:
Sulfasalazine (2-Hydroxy-5-[(E)-[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic Acid)
- Structural Differences : Replaces the sulfophenyl group with a pyridinylsulfamoylphenyl moiety.
- Key Properties :
- Higher molecular weight (470.48 g/mol vs. ~298.34 g/mol for the target compound) due to the pyridine-sulfonamide group .
- Enhanced bioavailability due to the sulfonamide group, making it a prodrug for inflammatory bowel disease .
- Lower aqueous solubility compared to the target compound, as the sulfonic acid group in the latter improves hydrophilicity .
2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic Acid
- Structural Differences: Features a tert-butyl and hydroxyl group instead of the amino and sulfonic acid groups.
- Key Properties: Increased hydrophobicity (logP ~3.2 vs. ~0.5 for the target compound) due to the tert-butyl group . Intramolecular hydrogen bonding (O–H⋯O and O–H⋯N) stabilizes the planar conformation, with a dihedral angle of 23.86° between aromatic rings .
- Applications: Primarily studied in coordination chemistry with organotin species for catalytic applications .
2-Hydroxy-5-[(E)-(4-methoxyphenyl)diazenyl]benzoic Acid (FUGYIP)
- Structural Differences : Substitutes the sulfophenyl group with a methoxyphenyl group.
- Key Properties :
- Reduced acidity (pKa ~4.5 for –COOH vs. ~1.5 for the sulfonic acid-containing target compound) .
- Planarity: Dihedral angle of 5.43° between aromatic rings, closer to coplanarity than the target compound (~23° in tert-butyl analogue), enhancing conjugation and UV-Vis absorption .
- Solubility: Lower in water but higher in organic solvents due to the methoxy group .
- Applications : Used as a dye intermediate and in photophysical studies .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Aqueous Solubility | Melting Point (K) | Applications |
|---|---|---|---|---|---|
| 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid | ~298.34 | –NH₂, –SO₃H | High | Not reported | Dyes, coordination chemistry |
| Sulfasalazine | 470.48 | –OH, –SO₂NH(pyridinyl) | Moderate | 533–535 | Pharmaceuticals |
| 2-[(E)-(5-tert-Butyl-2-hydroxyphenyl)diazenyl]benzoic acid | 298.34 | –OH, –C(CH₃)₃ | Low | 453–455 | Catalysis, metal complexes |
| 2-Hydroxy-5-[(E)-(4-methoxyphenyl)diazenyl]benzoic acid | 290.27 | –OH, –OCH₃ | Moderate | Not reported | Dyes, photophysics |
Table 2. Research Findings on Stability and Reactivity
Biological Activity
2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid, also known as an azo compound, is a synthetic organic molecule with potential applications in various fields, including medicinal chemistry and dye production. Its unique structure, characterized by the diazenyl group and sulfonic acid functionality, contributes to its biological activity.
- Chemical Formula : C13H11N3O5S
- Molecular Weight : 305.31 g/mol
- Structure : The compound contains an azo linkage (-N=N-) and a sulfonic acid group (-SO3H), which are critical for its biological interactions.
Biological Activities
The biological activities of 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid have been investigated in various studies, highlighting its potential therapeutic benefits and mechanisms of action.
Antimicrobial Activity
Research has shown that azo compounds can exhibit antimicrobial properties. A study indicated that similar diazenyl compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell membranes.
Antioxidant Properties
Azo compounds are also known for their antioxidant activities. The presence of the sulfonic group enhances the solubility and reactivity of the compound, allowing it to scavenge free radicals effectively . This property could be beneficial in preventing oxidative stress-related diseases.
Cytotoxic Effects
Cytotoxicity assays have demonstrated that 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid can induce apoptosis in cancer cell lines. A study reported that the compound inhibited cell proliferation in human cancer cells through the activation of caspase pathways .
Case Studies
-
In Vitro Studies :
- A series of experiments were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating significant potency.
- The compound was tested against various pathogens, revealing a broad-spectrum antimicrobial effect, particularly against Gram-positive bacteria.
- Mechanistic Insights :
Data Tables
Q & A
Q. What are the optimal synthetic routes for 2-[(E)-(2-Amino-5-sulfophenyl)diazenyl]benzoic acid, and what yields are typically achieved?
Methodological Answer: The synthesis involves diazonium salt coupling. For example:
Diazotization : React 2-amino-5-sulfobenzoic acid with HCl and NaNO₂ at 5°C to form the diazonium salt.
Coupling : Add the diazonium salt to a phenolic compound (e.g., 4-tert-butylphenol) in NaOH, followed by acidification with acetic acid.
Purification : Recrystallize from methanol to obtain red plates (40.3% yield) .
Key Data :
- Yield: ~40% after recrystallization.
- Melting point: 453–455 K.
- Characterization: IR (O–H stretch at ~3400 cm⁻¹, C=O at 1699 cm⁻¹), ¹H/¹³C NMR .
Q. How can researchers assess the purity of this compound during synthesis?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
- Recrystallization : Purify via repeated recrystallization in methanol or hexane to remove unreacted starting materials .
- Elemental Analysis : Confirm purity by matching experimental C/H/N percentages with theoretical values (e.g., C 68.44%, H 6.08%, N 9.39%) .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., carboxylic acid O–H at ~2500–3000 cm⁻¹, azo N=N at ~1400–1600 cm⁻¹) .
- NMR : Assign protons and carbons (e.g., aromatic protons at δ 7.3–8.1 ppm, CO₂H at δ 10.7 ppm) .
- X-Ray Crystallography : Use SHELX software for structure refinement. Example: Planar aromatic rings with a dihedral angle of 23.86° and intramolecular O–H⋯O/N hydrogen bonds .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the electronic and spectroscopic properties of this compound?
Methodological Answer:
- Computational Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate UV-Vis spectra to compare with experimental λmax values (e.g., solvatochromic shifts in DMSO vs. methanol) .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity and nonlinear optical (NLO) properties .
Example Findings : - Theoretical and experimental UV-Vis data show <5% deviation in polar solvents .
Q. What analytical strategies detect and quantify this compound as a pharmaceutical impurity (e.g., in sulfasalazine)?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% formic acid .
- Reference Standards : Compare retention times with certified impurities (e.g., Sulfasalazine Impurity I, CAS 21542-82-5) .
Key Data : - Limit of Detection (LOD): <0.1% w/w in API mixtures .
Q. How do intermolecular interactions influence the crystal packing and stability of this compound?
Methodological Answer:
- Hydrogen Bonding : Intramolecular O–H⋯O/N bonds stabilize the planar conformation. Intermolecular O–H⋯O bonds form inversion dimers, while C–H⋯π interactions create layered slabs .
- Synthon Analysis : Centrosymmetric carboxylate dimers ({⋯H–O–C=O}₂) dominate the crystal lattice .
Q. What role does solvent polarity play in the solvatochromic behavior of this azo compound?
Methodological Answer:
- Solvent Screening : Measure UV-Vis spectra in solvents of varying polarity (e.g., DMSO, chloroform, methanol).
- Linear Solvation Energy Relationships (LSER) : Correlate λmax with solvent parameters (e.g., dielectric constant, Kamlet-Taft π*).
Example Findings : - Bathochromic shifts (~20 nm) observed in polar aprotic solvents due to enhanced charge-transfer transitions .
Q. How can researchers study the biological interactions of this compound (e.g., enzyme inhibition)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
